N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide
Description
N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties
Properties
IUPAC Name |
N-[4-(2-acetyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-13(27)24-17-6-3-15(4-7-17)19-12-21(26(25-19)14(2)28)16-5-8-18-20(11-16)23-10-9-22-18/h3-11,21H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZPEPUBJAKUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α,β-Unsaturated Ketones with Hydrazines
The pyrazoline ring is typically formed via cyclocondensation of α,β-unsaturated ketones (enones) with hydrazine derivatives. For example, quinoxaline-6-carbaldehyde (derived from quinoxaline-6-carboxylic acid) can react with ethyl acetoacetate to form a chalcone-like enone, which undergoes cyclization with hydrazine hydrate to yield 5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-amine.
Reaction Conditions :
Transition Metal-Free N-Arylation for Quinoxaline Incorporation
An alternative one-pot method involves intramolecular N-arylation under transition metal-free conditions. For instance, 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazole reacts with primary alkylamines to form an amide intermediate, followed by nucleophilic aromatic substitution to cyclize into the pyrazolo[1,5-a]quinoxaline framework. Adapting this approach, the quinoxalin-6-yl group can be introduced via a similar amidation/N-arylation sequence.
Key Steps :
- Amidation : 1-(2-Chlorophenyl)pyrazole-5-carboxylate + alkylamine → Amide intermediate.
- N-Arylation : Intramolecular cyclization via nucleophilic substitution.
Functionalization of the Pyrazoline Ring
N-Acetylation of the Pyrazoline Nitrogen
The 1-acetyl group is introduced via acetylation of the pyrazoline’s N-1 position using acetic anhydride or acetyl chloride.
Procedure :
Introduction of the N-Acetamide Phenyl Group
The phenylacetamide moiety is installed via alkylation of the pyrazoline’s C-3 position. Chloroacetamide derivatives (e.g., 2-chloro-N-phenylacetamide) react with the pyrazoline intermediate in the presence of NaH/DMF.
Optimized Conditions :
- Base: Sodium hydride (NaH, 2 equiv).
- Solvent: Anhydrous DMF.
- Temperature: 0°C → 25°C.
- Yield: 50–65%.
Integrated Synthetic Pathways
Pathway 1: Sequential Cyclocondensation-Alkylation-Acetylation
- Step 1 : Synthesize 5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-amine via cyclocondensation.
- Step 2 : Alkylate with 2-chloro-N-(4-aminophenyl)acetamide.
- Step 3 : Acetylate the N-1 position.
Overall Yield : 35–40%.
Pathway 2: One-Pot Amidation/N-Arylation
- Step 1 : React 1-(2-chlorophenyl)pyrazole-5-carboxylate with 4-aminophenylacetamide to form an amide.
- Step 2 : Intramolecular N-arylation to cyclize into the pyrazoloquinoxaline framework.
- Step 3 : Acetylate the N-1 position.
Comparative Analysis of Synthetic Methods
| Parameter | Pathway 1 | Pathway 2 |
|---|---|---|
| Reaction Steps | 3 | 3 |
| Overall Yield | 35–40% | 55–60% |
| Catalyst | None | None |
| Key Advantage | Modular | Atom-economical |
| Limitation | Lower yield | Narrow substrate scope |
Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (acetonitrile/water gradient).
Chemical Reactions Analysis
N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a quinoxaline moiety and a dihydropyrazole ring, which are known for their diverse biological activities. The synthesis of N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide typically involves multi-step organic reactions that yield high purity and yield of the target compound.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing quinoxaline and pyrazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including HCT-116 (colorectal cancer) and MCF-7 (breast cancer) cells.
In a study evaluating related compounds, it was reported that several quinoxaline derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating potent anticancer activity . The mechanisms of action include inhibition of tyrosine kinases and induction of apoptosis .
Anti-inflammatory Properties
Compounds with similar structures have also been investigated for anti-inflammatory effects. The incorporation of acetamide groups has been associated with enhanced analgesic activity comparable to standard anti-inflammatory drugs like paracetamol . This suggests that this compound may also possess significant anti-inflammatory properties.
Antimicrobial Activity
Quinoxaline derivatives are noted for their antimicrobial activities against various pathogens. Preliminary studies indicate that compounds with the quinoxaline structure can inhibit bacterial growth and exhibit antifungal properties . The potential application of this compound in this area remains an avenue for further research.
Synthesis and Evaluation
A recent study synthesized a series of quinoxaline derivatives, including those similar to this compound, and evaluated their biological activities using MTT assays on various cancer cell lines . The results demonstrated that certain derivatives exhibited remarkable antiproliferative effects.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of such compounds. Research has shown that modifications in the side chains or the core structure can significantly influence the biological activity of quinoxaline derivatives . This knowledge can guide future synthetic efforts to enhance the therapeutic profile of this compound.
Mechanism of Action
The mechanism of action of N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation . The compound’s ability to bind to specific proteins and interfere with their function is key to its biological activity .
Comparison with Similar Compounds
N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: An antimicrobial agent.
Levomycin: An antibiotic with broad-spectrum activity.
Carbadox: An antimicrobial growth promoter used in animal feed.
Biological Activity
N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide, with CAS number 927065-86-9, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{19}H_{20}N_{4}O_{2}, with a molecular weight of 373.4079 g/mol. The compound features a quinoxaline moiety and a pyrazole ring, which are known for their biological significance.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit potent anticancer activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines. A study highlighted that certain pyrazole analogs showed significant inhibition of cell viability in MCF7 breast cancer cells (IC50 = 39.70 µM) and induced apoptosis through the activation of caspases .
Antinociceptive and Anti-inflammatory Effects
The compound has been investigated for its antinociceptive properties. Pyrazole derivatives are known to modulate pain pathways and exhibit anti-inflammatory effects. For example, studies have shown that related compounds can inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling .
Antidepressant Activity
This compound may also possess antidepressant properties. The inhibition of monoamine oxidase (MAO), particularly MAO-A, is a mechanism through which many antidepressants exert their effects. Compounds with similar structures have shown selective inhibition of MAO-A, thereby potentially increasing the levels of serotonin and norepinephrine in the brain .
The biological activities of this compound can be attributed to several mechanisms:
- Caspase Activation : Induction of apoptosis in cancer cells via caspase activation pathways.
- Enzyme Inhibition : Inhibition of COX enzymes contributes to its anti-inflammatory and analgesic properties.
- Monoamine Oxidase Inhibition : Selective inhibition of MAO-A enhances neurotransmitter levels associated with mood regulation.
Research Findings and Case Studies
Q & A
Q. What synthetic routes are commonly employed to prepare N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide, and how is its purity validated?
- Methodological Answer : The synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine hydrate or acetylhydrazine under reflux conditions. For example, analogous pyrazoline compounds (e.g., thiophene-substituted derivatives in ) are synthesized by reacting α,β-unsaturated ketones with hydrazines. Post-synthesis, purity is validated using:
- Liquid Chromatography-Mass Spectrometry (LCMS) to confirm molecular ion peaks (e.g., ES+ signals as in ).
- Nuclear Magnetic Resonance (NMR) for structural elucidation (δ values in DMSO or CD3OD, as shown in and ).
- Melting Point Analysis to assess crystallinity (e.g., 126–181°C ranges in ).
Recrystallization in ethanol or DMSO is often used for purification .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify substituent environments, with quinoxaline protons typically appearing as aromatic multiplets (δ ~8.0–9.0 ppm). Acetamide groups show carbonyl signals near 168–175 ppm in ¹³C NMR .
- X-ray Crystallography : For 3D structural determination, SHELXL () is used for refinement. Key parameters include R-factors (<5%) and validation tools like PLATON () to check for voids or disorder.
- High-Resolution Mass Spectrometry (HRMS) to confirm exact mass .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH, temperature) to compare potency.
- Assay Replication : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For example, highlights how substituents on acetamide derivatives alter activity, necessitating controlled structural comparisons.
- Meta-Analysis : Cross-reference data with analogs (e.g., ’s docking scores) to identify trends in substituent effects .
Q. What computational strategies are recommended to study this compound’s binding interactions with DNA polymerase or kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. demonstrates docking scores for pyrazoline derivatives interacting with viral polymerases, with quinoxaline’s planar structure likely contributing to π-π stacking.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Focus on key residues (e.g., catalytic lysines) and hydrogen bonds with the acetamide moiety.
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities .
Q. How should crystallographic refinement protocols be optimized for this compound’s structural determination?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement in SHELXL : Apply restraints for disordered quinoxaline rings and anisotropic displacement parameters. highlights new features in SHELXL, such as TWIN and HKLF5 commands for handling twinned data.
- Validation : Check with CheckCIF/PLATON for ADDSYM alerts and Hirshfeld surface analysis to validate intermolecular interactions .
Q. What structural modifications could improve the pharmacokinetic properties of this compound?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the quinoxaline moiety with pyridopyrazine () to enhance solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the acetamide side chain for sustained release.
- In Silico ADMET Profiling : Use SwissADME or ADMETLab to predict logP, bioavailability, and CYP450 interactions. ’s sulfonamide analogs demonstrate how polar groups reduce metabolic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
